molecular formula C12H6N2O4S B026333 2,8-Dinitrodibenzothiophene CAS No. 109041-38-5

2,8-Dinitrodibenzothiophene

Cat. No.: B026333
CAS No.: 109041-38-5
M. Wt: 274.25 g/mol
InChI Key: VMQHOWOVMXIROE-UHFFFAOYSA-N
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Description

2,8-Dinitrodibenzo[b,d]thiophene is a chemical compound with the molecular formula C12H6N2O4S. It is a derivative of dibenzothiophene, where two nitro groups are substituted at the 2 and 8 positions of the dibenzothiophene ring.

Safety and Hazards

2,8-Dinitrodibenzothiophene may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dinitrodibenzo[b,d]thiophene typically involves the nitration of dibenzothiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product .

Industrial Production Methods

Industrial production of 2,8-Dinitrodibenzo[b,d]thiophene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

2,8-Dinitrodibenzo[b,d]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,8-Dinitrodibenzo[b,d]thiophene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Dibenzothiophene: The parent compound without nitro groups.

    2,8-Diaminodibenzo[b,d]thiophene: The reduced form with amino groups instead of nitro groups.

    Dibenzothiophene sulfone: The oxidized form with sulfone groups.

Uniqueness

2,8-Dinitrodibenzo[b,d]thiophene is unique due to the presence of nitro groups, which significantly alter its chemical reactivity and properties compared to its parent compound and other derivatives. The nitro groups enhance its electron-withdrawing capability, making it more reactive in nucleophilic substitution reactions and more susceptible to reduction .

Properties

IUPAC Name

2,8-dinitrodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O4S/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQHOWOVMXIROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3=C(S2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404242
Record name 2,8-dinitrodibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109041-38-5
Record name 2,8-dinitrodibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-Dinitrodibenzothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main sources of 2,8-Dinitrodibenzothiophene in the environment?

A1: Research suggests that this compound found in atmospheric PM2.5 primarily originates from two sources:

  • Photooxidation of Polycyclic Aromatic Hydrocarbons: This process involves sunlight reacting with other Polycyclic Aromatic Hydrocarbons (PAHs) in the atmosphere, leading to the formation of this compound. []
  • Biomass Burning: The combustion of organic matter, especially wood and agricultural waste, is another significant source of this compound in the environment. []

Q2: Why is this compound considered a concern in PM2.5?

A: this compound belongs to the Nitro Polycyclic Aromatic Hydrocarbons (NPAHs) family. These compounds raise concern due to their potential carcinogenic effects. They are found in PM2.5, which are fine inhalable particles that can penetrate deep into the lungs and potentially enter the bloodstream, posing health risks. []

Q3: How is this compound synthesized in a laboratory setting?

A: The synthesis of this compound involves a nitration reaction of dibenzothiophene. This method typically uses nitric acid, often in combination with other reagents, to introduce nitro groups (-NO2) to specific positions on the dibenzothiophene molecule. []

Q4: What analytical methods are used to detect and quantify this compound in environmental samples?

A4: While specific techniques aren't detailed in the provided abstracts, analysis of this compound in environmental samples like PM2.5 likely involves these steps:

  1. Separation and Detection: Employing techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with detectors like Mass Spectrometry (MS) to separate and quantify this compound. []

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